molecular formula C34H23NO6 B14296200 [(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate CAS No. 120028-82-2

[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate

Cat. No.: B14296200
CAS No.: 120028-82-2
M. Wt: 541.5 g/mol
InChI Key: GXBIJNSPOSRAJJ-NYDCQLBNSA-N
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Description

[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzoyloxy group, a nitro group, and a tetrahydrobenzo[a]pyrene core. It is of interest in various fields of scientific research due to its potential biological activities and its role in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzo[a]pyrene core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the nitro group: Nitration of the tetrahydrobenzo[a]pyrene core using a mixture of concentrated nitric acid and sulfuric acid.

    Final esterification: The final step involves the esterification of the hydroxyl group with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the tetrahydrobenzo[a]pyrene core, using oxidizing agents such as potassium permanganate.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of oxidized derivatives of the tetrahydrobenzo[a]pyrene core.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to potential biological effects. The benzoyloxy group may also play a role in modulating the compound’s activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with carcinogenic properties.

    7,8,9,10-tetrahydrobenzo[a]pyrene: The core structure of the compound, which is also studied for its biological activities.

    Benzoyloxy derivatives: Compounds with benzoyloxy groups that are used in various chemical and biological applications.

Uniqueness

[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is unique due to its combination of functional groups and its specific stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

CAS No.

120028-82-2

Molecular Formula

C34H23NO6

Molecular Weight

541.5 g/mol

IUPAC Name

[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate

InChI

InChI=1S/C34H23NO6/c36-33(21-7-3-1-4-8-21)40-29-18-16-24-25-14-15-26-28(35(38)39)17-13-20-11-12-23(31(25)30(20)26)19-27(24)32(29)41-34(37)22-9-5-2-6-10-22/h1-15,17,19,29,32H,16,18H2/t29-,32-/m0/s1

InChI Key

GXBIJNSPOSRAJJ-NYDCQLBNSA-N

Isomeric SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])[C@@H]([C@H]1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])C(C1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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